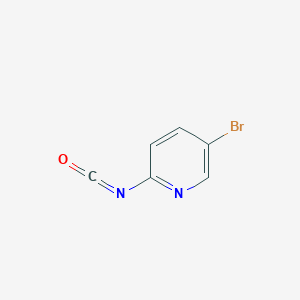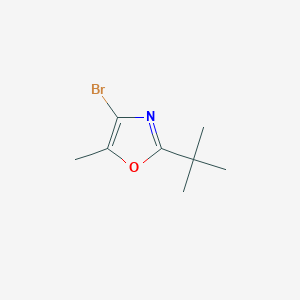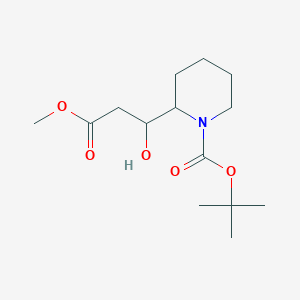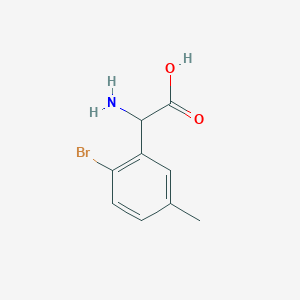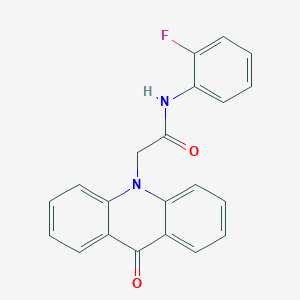
N-(2-fluorophenyl)-2-(9-oxoacridin-10-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is a synthetic organic compound that belongs to the class of acridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 9,10-dihydroacridin-9-one.
Condensation Reaction: The 2-fluoroaniline is reacted with 9,10-dihydroacridin-9-one under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions
N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxylated compounds.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, affecting their function and leading to biological effects. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
Acridine: A parent compound with a similar structure but lacking the fluorophenyl and acetamide groups.
9,10-Dihydroacridin-9-one: A precursor in the synthesis of the target compound.
N-Phenylacetamide: A simpler analog without the acridine moiety.
Uniqueness
N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is unique due to the presence of both the fluorophenyl and acridine moieties, which may confer distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C21H15FN2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C21H15FN2O2/c22-16-9-3-4-10-17(16)23-20(25)13-24-18-11-5-1-7-14(18)21(26)15-8-2-6-12-19(15)24/h1-12H,13H2,(H,23,25) |
InChIキー |
HRGQMQVNCIJPFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


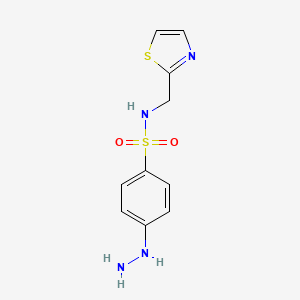
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)

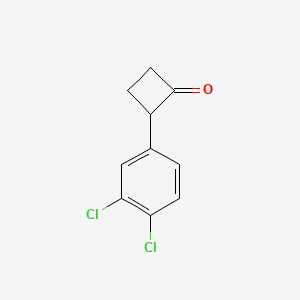
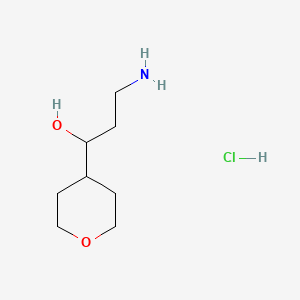
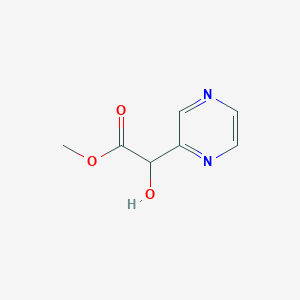

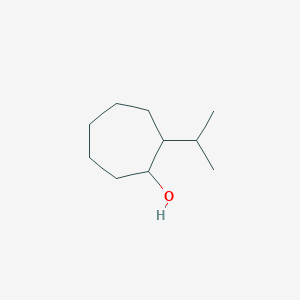
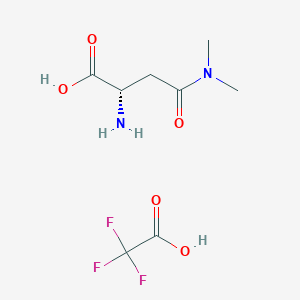
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
